molecular formula C21H18N6O3 B2592735 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 1207046-62-5

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide

Cat. No.: B2592735
CAS No.: 1207046-62-5
M. Wt: 402.414
InChI Key: UXMKMHJVLXGCDY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule combining a 3,4-dihydroquinazolin-4-one core linked via an acetamide bridge to a 3-(pyridin-3-yl)-1,6-dihydropyridazin-6-one moiety. The quinazolinone scaffold is known for kinase inhibition (e.g., EGFR), while dihydropyridazinones are associated with phosphodiesterase (PDE) or adenosine receptor modulation .

Properties

IUPAC Name

N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c28-19(13-26-14-24-18-6-2-1-5-16(18)21(26)30)23-10-11-27-20(29)8-7-17(25-27)15-4-3-9-22-12-15/h1-9,12,14H,10-11,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMKMHJVLXGCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multi-step organic reactions. One common method involves the condensation of anthranilic acid derivatives with various aldehydes to form the quinazolinone core, followed by further functionalization to introduce the pyridazinone moiety . The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the quinazolinone or pyridazinone rings .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The quinazolinone core has been associated with inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Antifungal and Antibacterial Properties : The compound is being investigated for its potential to combat various fungal and bacterial infections. Its structural attributes may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Molecular Docking Studies : The compound has been utilized in molecular docking studies to explore its interactions with specific proteins involved in cancer progression and other diseases. For instance, it has shown promising binding affinity to human activin receptor-like kinase-2, which is implicated in various cellular signaling pathways.

Biological Research Applications

  • Target Identification : The compound is used in studies aimed at identifying new biological targets for drug development. Its interaction profiles can provide insights into novel therapeutic strategies against diseases like cancer and infectious diseases .
  • Structure-Activity Relationship (SAR) Studies : The unique combination of functional groups in this compound allows researchers to conduct SAR studies to optimize its biological activity by modifying specific parts of the molecule .

Industrial Applications

  • Material Science : The distinctive chemical structure of this compound makes it a candidate for developing new materials with specific properties, such as enhanced thermal stability or unique optical characteristics .
  • Synthesis Methodologies : The methods used to synthesize this compound, including eco-friendly routes utilizing microwave irradiation and green solvents, highlight its potential for industrial applications where sustainability is a priority .

Case Studies

  • Anticancer Testing : In vitro studies have demonstrated that derivatives of the quinazolinone core exhibit potent antiproliferative effects against various cancer cell lines, including breast and colon cancer cells . These findings support further exploration of the compound's efficacy in clinical settings.
  • Molecular Docking Insights : A recent study utilizing molecular docking techniques revealed that the compound binds effectively to critical receptors involved in tumor growth regulation, suggesting its potential as a lead compound for drug development targeting these pathways .

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound’s closest structural analogues include molecules with overlapping heterocyclic systems. Below is a comparative analysis:

Feature Target Compound Compound P-0042 (EP 4 139 296 B1)
Core Scaffolds Quinazolinone + dihydropyridazinone Pyrazolyl + dihydropyridazinone
Substituents Pyridin-3-yl, acetamide linker Chlorine, cyclopropylamine, pyrrolidin-3-yloxy linker
Molecular Weight (Da) ~420–440 (estimated) 445.2 (precursor)
Synthetic Steps Likely involves amide coupling (e.g., HBTU-mediated) Uses HBTU and cyclopropylamine for amide bond formation
Hypothesized Targets Kinases (quinazolinone), PDEs (dihydropyridazinone) PDE inhibitors or adenosine receptor modulators (based on dihydropyridazinone and pyrazole motifs)
Pharmacological and Physicochemical Comparisons

However, the dihydropyridazinone group may confer PDE4/5 selectivity, as seen in zaprinast . Compound P-0042, with its pyrazole and chlorinated dihydropyridazinone, may prioritize PDE inhibition over kinase activity, analogous to sildenafil but with altered specificity .

Solubility and Permeability :

  • The acetamide linker in the target compound likely enhances solubility compared to P-0042’s pyrrolidin-3-yloxy group, which introduces steric bulk. Both compounds may exhibit moderate logP values (~2–3), favoring cell membrane penetration.

Synthetic Complexity :

  • Both compounds require multi-step synthesis involving heterocyclic condensation and amide coupling. The target compound’s pyridin-3-yl substituent may necessitate regioselective functionalization, increasing synthetic difficulty compared to P-0042’s chlorinated intermediate.

Research Findings and Limitations

  • Target Compound: No direct pharmacological data is available in public literature. Its activity is inferred from structural motifs: quinazolinones (IC₅₀ ~10–100 nM for EGFR) and dihydropyridazinones (IC₅₀ ~1–10 µM for PDE5) .

Limitations :

  • Lack of direct comparative studies between these compounds.

Biological Activity

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C18H20N4O3C_{18}H_{20}N_4O_3, with a molecular weight of approximately 344.38 g/mol. The structure includes a quinazoline moiety and a pyridazinone derivative, which are known for their diverse biological activities.

PropertyValue
Chemical FormulaC18H20N4O3C_{18}H_{20}N_4O_3
Molecular Weight344.38 g/mol
IUPAC NameThis compound
AppearanceWhite to off-white powder
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF7), colon (HCT116), and lung (A549) cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

In one study, derivatives of quinazoline were tested for their antiproliferative effects using the MTT assay, revealing IC50 values in the low micromolar range against several cancer cell lines. The presence of electron-withdrawing groups on the aromatic rings was found to enhance activity significantly .

COX Inhibition

Compounds similar to 2-(4-oxo-3,4-dihydroquinazolin-3-yl) have been evaluated for their cyclooxygenase (COX) inhibitory activities. COX enzymes are crucial in inflammation and pain pathways. A study reported that certain quinazoline derivatives exhibited up to 47% inhibition of COX-2 at 20 μM concentration . This suggests that the compound may possess anti-inflammatory properties as well.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Quinazolines are known inhibitors of various kinases involved in cancer progression.
  • COX Inhibition : By inhibiting COX enzymes, these compounds can reduce inflammation and pain.
  • Induction of Apoptosis : Some studies indicate that these compounds can activate apoptotic pathways in cancer cells.

Study 1: Anticancer Activity Assessment

A recent investigation focused on the anticancer effects of a series of quinazoline derivatives, including those structurally related to our compound. The study utilized various human cancer cell lines and reported significant growth inhibition with IC50 values ranging from 5 to 15 µM for the most potent derivatives .

Study 2: In Vivo Efficacy

In vivo studies on animal models demonstrated that certain quinazoline-based compounds could significantly reduce tumor size when administered at specific dosages. The mechanisms involved were attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .

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